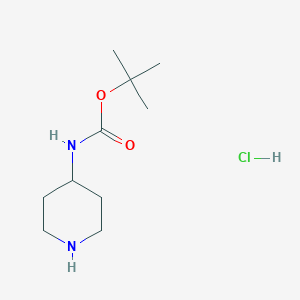

tert-Butyl piperidin-4-ylcarbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLJVJSHANVSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl piperidin-4-ylcarbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of tert-butyl piperidin-4-ylcarbamate hydrochloride, a key building block in modern medicinal chemistry.

Core Properties

This compound is the hydrochloride salt of tert-butyl piperidin-4-ylcarbamate. The introduction of the hydrochloride group generally enhances the compound's stability and water solubility compared to its free base form.

Physicochemical Data

Quantitative data for this compound and its corresponding free base are summarized in the table below for easy comparison.

| Property | This compound | tert-Butyl piperidin-4-ylcarbamate (Free Base) |

| CAS Number | 179110-74-8 | 73874-95-0[1][2] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | C₁₀H₂₀N₂O₂[1][2] |

| Molecular Weight | 236.74 g/mol | 200.28 g/mol [1] |

| Melting Point | Data not available | 55.0 - 59.0 °C[1] |

| Boiling Point | Data not available | 165 °C / 23 mmHg (lit.)[1] |

| Solubility | Data not available | Soluble in Methanol. Calculated Water Solubility: 6.64 mg/mL[3] |

| pKa | Data not available | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the 4-amino group of a piperidine derivative with a tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Free Base)

This protocol is a representative procedure based on the widely used method of Boc protection of 4-aminopiperidine.

Materials:

-

4-Aminopiperidine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or a biphasic system of water and tert-butanol

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolution and Basification: Dissolve 4-aminopiperidine dihydrochloride in water or a suitable solvent. Add a base such as triethylamine or sodium hydroxide to neutralize the hydrochloride and free the primary amine.

-

Boc Protection: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or tert-butanol. The reaction is typically carried out at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, perform an aqueous work-up. If a biphasic system was used, separate the organic layer. If an aqueous medium was used, extract the product into an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl piperidin-4-ylcarbamate as a white to off-white solid.

Experimental Protocol: Formation of the Hydrochloride Salt

Materials:

-

tert-Butyl piperidin-4-ylcarbamate (free base)

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane)

-

Anhydrous diethyl ether or other suitable non-polar solvent

Procedure:

-

Dissolution: Dissolve the purified tert-butyl piperidin-4-ylcarbamate in a minimal amount of a suitable solvent in which the free base is soluble but the hydrochloride salt is not (e.g., anhydrous diethyl ether).

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent dropwise to the stirred solution of the free base at 0 °C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitate by filtration, wash it with a small amount of the cold non-polar solvent, and dry it under vacuum to yield this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for selective functionalization of the piperidine nitrogen, making it a valuable intermediate in the construction of complex molecular architectures.

Role as a Key Intermediate in the Synthesis of CCR5 Antagonists

One of the notable applications of this compound is in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[4] CCR5 is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Small molecule antagonists of CCR5, such as Maraviroc, can block this interaction and are used as antiviral agents. The piperidine moiety of tert-butyl piperidin-4-ylcarbamate serves as a central scaffold in many of these antagonists.

The following diagram illustrates the logical workflow of utilizing tert-butyl piperidin-4-ylcarbamate in the synthesis of a CCR5 antagonist.

Caption: Synthetic workflow from the starting material to a CCR5 antagonist.

Safety and Handling

This compound and its free base are research chemicals and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 001chemical.com [001chemical.com]

- 2. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]

- 3. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]

- 4. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]

An In-depth Technical Guide to tert-Butyl piperidin-4-ylcarbamate hydrochloride (CAS No. 179110-74-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl piperidin-4-ylcarbamate hydrochloride, a key building block in modern medicinal chemistry. This document details its physicochemical properties, provides established synthesis protocols, and explores its application in the development of therapeutics, particularly through the modulation of the sigma-1 receptor and its role in calcium signaling. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the Boc-protected form of 4-aminopiperidine. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at other sites of the molecule, making it a versatile intermediate in complex organic synthesis.[1][2]

Table 1: Physicochemical Properties of tert-Butyl piperidin-4-ylcarbamate and its Hydrochloride Salt

| Property | tert-Butyl piperidin-4-ylcarbamate | This compound |

| CAS Number | 73874-95-0[1][3][4] | 179110-74-8 |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][3][4] | C₁₀H₂₁ClN₂O₂[5] |

| Molecular Weight | 200.28 g/mol [1][3] | 236.74 g/mol [5] |

| Appearance | Off-white crystalline powder[6] | White solid |

| Melting Point | 162-166 °C[6] | Not available |

| Boiling Point | 80 °C at 0.05 mmHg[6] | Not available |

| Solubility | Soluble in Methanol[6] | Not available |

| Topological Polar Surface Area (TPSA) | 50.4 Ų[3] | 55.6 Ų[5] |

Synthesis and Experimental Protocols

The primary synthetic route to tert-Butyl piperidin-4-ylcarbamate involves the protection of the 4-amino group of a piperidine derivative with a tert-butoxycarbonyl (Boc) group. The hydrochloride salt is then typically formed in the final step.

Synthesis of tert-Butyl piperidin-4-ylcarbamate from Piperidin-4-amine

This method involves the direct Boc-protection of piperidin-4-amine using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve piperidin-4-amine (1.0 equivalent) in a biphasic system of water and tert-butanol.[1]

-

Base Addition: Add sodium hydroxide (1.1 equivalents) to the solution.

-

Boc Protection: Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in tert-butanol dropwise while maintaining the temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-10 hours.[7]

-

Workup: Adjust the pH of the reaction mixture to 6-7 using a 20% hydrochloric acid solution.[7] Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from acetone at low temperature (0-2°C) to yield tert-Butyl piperidin-4-ylcarbamate as a white crystalline powder.[7]

Formation of the Hydrochloride Salt

The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolution: Dissolve the purified tert-Butyl piperidin-4-ylcarbamate in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution to 0°C and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

References

- 1. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]

- 5. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]

- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-Butyl piperidin-4-ylcarbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl piperidin-4-ylcarbamate hydrochloride, a key building block in modern medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is the salt form of the Boc-protected 4-aminopiperidine. The hydrochloride salt is often preferred in laboratory settings due to its increased stability and solubility in certain solvents compared to the free base.

| Property | Value | Reference |

| Molecular Weight | 236.74 g/mol | N/A |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | N/A |

| CAS Number | 179110-74-8 | N/A |

| Appearance | White to off-white solid (typical) | N/A |

| Melting Point | Data not available for the hydrochloride salt. The free base has a melting point of 122-125 °C.[1] The hydrochloride salt is expected to have a higher melting point. | N/A |

| Boiling Point | Data not available for the hydrochloride salt. The free base has a boiling point of 165 °C at 23 mmHg.[2] | N/A |

| Solubility | Data not available. As a salt, it is expected to have good solubility in water and polar protic solvents. | N/A |

Synthesis and Purification

The synthesis of this compound typically involves the protection of 4-aminopiperidine with a tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Free Base)

A common method for the synthesis of the free base is the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-aminopiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium hydroxide)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve 4-aminopiperidine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography or recrystallization to afford pure tert-Butyl piperidin-4-ylcarbamate.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried to yield this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The Boc-protecting group allows for selective functionalization at other positions of the piperidine ring or the exocyclic amine.

Key applications include:

-

Scaffold for Library Synthesis: The piperidine moiety is a common scaffold in many approved drugs. This building block is frequently used in the combinatorial synthesis of compound libraries for high-throughput screening.

-

Synthesis of Enzyme Inhibitors: Derivatives of this compound have been explored for the development of various enzyme inhibitors.

-

Development of CNS-active agents: The piperidine ring is a key structural feature in many centrally acting drugs, and this building block is utilized in the synthesis of novel candidates for neurological disorders.[3]

Safety and Handling

| Hazard | Description |

| Health Hazards | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |

| Fire Hazards | Not considered a significant fire hazard. |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |

| Storage | Store in a cool, dry place away from incompatible materials. |

Disclaimer: This safety information is not exhaustive. Always consult the specific MSDS provided by the supplier before handling this chemical.

Logical Workflow in Synthesis

The following diagram illustrates a typical workflow for the use of this compound in a multi-step synthesis.

Caption: Synthetic workflow utilizing this compound.

References

In-Depth Technical Guide to the Structure Elucidation of tert-Butyl piperidin-4-ylcarbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of tert-butyl piperidin-4-ylcarbamate hydrochloride. This compound is a valuable building block in medicinal chemistry, and its precise characterization is crucial for its application in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental for understanding the compound's behavior in various analytical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [1] |

| Molecular Weight | 236.74 g/mol | [1] |

| CAS Number | 179110-74-8 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, and DMSO | |

| SMILES | CC(C)(C)OC(=O)NC1CCNCC1.[H]Cl | [1] |

Experimental Workflow for Structure Elucidation

The structural confirmation of a small molecule like this compound follows a logical progression of analytical techniques. The general workflow is depicted in the diagram below, starting from sample preparation and culminating in the unambiguous assignment of the chemical structure.

Experimental Protocols

Detailed experimental protocols for the primary analytical techniques used in the structure elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., PENDANT or DEPT).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound. The predicted NMR chemical shifts are based on data for the free base and known effects of protonation on similar structures.

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | CH-N(H)Boc |

| ~3.45 | m | 2H | Piperidine CH₂ (axial, adjacent to NH₂⁺) |

| ~3.10 | m | 2H | Piperidine CH₂ (equatorial, adjacent to NH₂⁺) |

| ~2.15 | m | 2H | Piperidine CH₂ (axial) |

| ~1.70 | m | 2H | Piperidine CH₂ (equatorial) |

| 1.45 | s | 9H | C(CH₃)₃ |

Note: The presence of the hydrochloride salt will cause a downfield shift of the protons on and adjacent to the piperidine nitrogen compared to the free base. The NH and NH₂⁺ protons may be broad and their chemical shifts can be concentration and solvent dependent.

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ) / ppm | Assignment |

| ~157 | C=O (carbamate) |

| ~81 | C(CH₃)₃ |

| ~48 | CH-N(H)Boc |

| ~43 | Piperidine CH₂ (adjacent to NH₂⁺) |

| ~30 | Piperidine CH₂ |

| ~28 | C(CH₃)₃ |

Mass Spectrometry Data (ESI-MS)

| m/z | Interpretation |

| 201.16 | [M+H]⁺ (protonated free base) |

| 145.12 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 101.10 | [M+H - Boc]⁺ (loss of the Boc group) |

FT-IR Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3350 | N-H stretch (carbamate) |

| ~2970 | C-H stretch (aliphatic) |

| ~2700-2400 | N-H stretch (ammonium salt) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1160 | C-O stretch (carbamate) |

Conclusion

The comprehensive analysis using NMR, MS, and FT-IR spectroscopy provides a complete and unambiguous structural elucidation of this compound. The presented data and methodologies serve as a valuable resource for researchers and scientists working with this important chemical intermediate, ensuring its quality and proper identification for use in drug discovery and development.

References

A Technical Guide to the Solubility of tert-Butyl piperidin-4-ylcarbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl piperidin-4-ylcarbamate hydrochloride (CAS: 179110-74-8), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the compound's predicted solubility based on its physicochemical properties and provides detailed, standardized experimental protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

This compound is the salt form of a Boc-protected aminopiperidine derivative. The presence of the hydrochloride salt significantly influences its solubility profile, particularly in aqueous media. The Boc (tert-butoxycarbonyl) protecting group, however, introduces lipophilic character. This structural combination suggests a solubility profile that is highly dependent on the solvent's polarity and pH.

Key Structural Features Influencing Solubility:

-

Piperidine Ring and Amine Hydrochloride: The protonated amine of the hydrochloride salt makes the molecule more polar and amenable to solvation by polar protic solvents, especially water. It is expected to be significantly more soluble in acidic aqueous solutions where it remains fully protonated.

-

tert-Butoxycarbonyl (Boc) Group: This bulky, non-polar group increases the lipophilicity of the molecule, which can enhance its solubility in organic solvents.

Predicted Solubility:

Based on these structural characteristics, a predicted solubility profile in common laboratory solvents is presented in Table 1. It is crucial to note that these are estimations, and empirical determination is necessary for accurate values.

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |

| Water (acidified, e.g., 0.1 N HCl) | High | The compound is a hydrochloride salt and will be fully protonated and ionized in acidic conditions, favoring dissolution in aqueous media. |

| Water (neutral, pH 7) | Moderate | Solubility is expected to be lower than in acidic conditions as the equilibrium may shift slightly away from the fully protonated form. |

| Methanol / Ethanol | High to Moderate | These polar protic solvents can solvate both the ionic hydrochloride portion and the organic structure of the molecule. |

| Isopropanol | Moderate to Low | As a less polar alcohol, its ability to solvate the ionic salt is reduced compared to methanol and ethanol. |

| Dichloromethane (DCM) | Low | While the Boc group provides some lipophilicity, the ionic nature of the hydrochloride salt will limit solubility in this non-polar aprotic solvent. |

| Acetonitrile | Moderate to Low | This polar aprotic solvent may offer some solubility due to its polarity, but it is generally less effective at solvating salts compared to protic solvents. |

| Acetone | Low | Similar to other aprotic solvents, acetone is not expected to be an effective solvent for the hydrochloride salt. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including many salts. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that is effective at solvating a variety of organic molecules and their salts. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.

This method determines the equilibrium solubility of a compound and is considered the gold standard for thermodynamic solubility measurement.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol). The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. This step removes any remaining undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mmol/L at the specified temperature and for the specific solvent system used.

-

Caption: Workflow for Thermodynamic Solubility Determination.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon its precipitation from a stock solution, which is relevant for in vitro assays.

Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO (e.g., 10 or 20 mM).

-

-

Serial Dilution:

-

In a clear multi-well plate (e.g., 96-well), perform serial dilutions of the stock solution with the same organic solvent to create a range of concentrations.

-

-

Addition of Aqueous Buffer:

-

To each well, add a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) using a multichannel pipette. This induces the precipitation of the compound if its solubility limit is exceeded.

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature (e.g., room temperature) for a defined period (e.g., 1 to 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 650 nm).

-

-

Data Analysis:

-

The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

-

The Cornerstone of Modern Drug Discovery: A Technical Guide to tert-Butyl piperidin-4-ylcarbamate Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl piperidin-4-ylcarbamate hydrochloride, a versatile bifunctional molecule, has emerged as a critical building block in medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous clinically successful drugs, offering a desirable combination of physicochemical properties, including aqueous solubility and the ability to form key interactions with biological targets. The presence of a Boc-protected amine and a secondary amine within the piperidine ring allows for controlled, sequential functionalization, making it an ideal starting point for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, detailing its application in the synthesis of potent and selective modulators of various drug targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with the binding pockets of biological targets.[1] Furthermore, the nitrogen atom of the piperidine ring is typically protonated at physiological pH, enabling the formation of favorable ionic interactions and hydrogen bonds, which can significantly contribute to binding affinity and selectivity.[1]

This compound provides a strategically protected and readily functionalizable version of this important scaffold. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent allows for the selective modification of the piperidine nitrogen. Subsequently, the Boc group can be efficiently removed under acidic conditions to reveal the primary amine for further derivatization. This orthogonal reactivity is fundamental to its utility in combinatorial chemistry and the generation of compound libraries for high-throughput screening.[2]

Applications in Medicinal Chemistry

The versatility of this compound is demonstrated by its use in the synthesis of a wide array of therapeutic agents targeting various diseases.

CCR5 Antagonists for HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[3] Consequently, CCR5 antagonists represent a significant class of anti-HIV therapeutics. This compound serves as a key intermediate in the synthesis of piperidine-based CCR5 antagonists.[3] These antagonists function by binding to the CCR5 receptor, inducing a conformational change that prevents the interaction with the viral envelope glycoprotein gp120, thereby blocking viral entry.[4]

Dopamine D3 Receptor Antagonists for Neurological Disorders

Dopamine D3 receptors are implicated in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[5] Derivatives of tert-butyl piperidin-4-ylcarbamate have been instrumental in the development of potent and selective dopamine D3 receptor antagonists.[5] The piperidine core often serves as a central scaffold to which pharmacophoric elements that confer D3 selectivity are attached.

Kinase Inhibitors in Oncology

Kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The piperidine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of tert-butyl piperidin-4-ylcarbamate are used in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, which have shown potent anti-cancer activity.[6]

Modulators of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by mediating inflammatory responses.[5] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. The piperidine scaffold has been explored for the development of NLRP3 inhibitors, and this compound provides a valuable starting point for the synthesis of such compounds.

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of selected compounds synthesized using the piperidin-4-ylcarbamate scaffold, demonstrating its utility in generating potent modulators of diverse biological targets.

| Compound Class | Target | Assay | Activity | Reference |

| Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 34 nM | [5] |

| Kinase Inhibitor | Cyclin-Dependent Kinase 9 (CDK9) | Enzyme Inhibition | IC50 = 7 nM | [6] |

| Dopamine Receptor Antagonist | Dopamine D3 Receptor | Radioligand Binding | Ki = 0.67 ± 0.11 nM | [7] |

| Dopamine Receptor Antagonist | Dopamine D3 Receptor | Radioligand Binding | Ki = 1.4 nM | [8] |

| Dopamine Receptor Antagonist | Dopamine D3 Receptor | β-arrestin Recruitment | IC50 = 17 ± 3.0 µM |

Experimental Protocols

General Procedure for N-Alkylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is readily alkylated under standard conditions.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., potassium carbonate, K2CO3)

-

Solvent (e.g., N,N-dimethylformamide, DMF)

Procedure:

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dry DMF, add K2CO3 (2.0-3.0 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Detailed Synthesis of a Crizotinib Intermediate

This protocol describes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key intermediate in the synthesis of the kinase inhibitor Crizotinib, starting from a related piperidine derivative.

Step 1: Synthesis of tert-butyl-4-((methylsulfonyl)oxy)piperidine-1-carboxylate

-

Methanesulfonyl chloride (85.4g, 0.746mol) is slowly added to a mixture of tert-butyl-4-hydroxypiperdine-1-carboxylate (100g, 0.497mol) and triethylamine (100.6g, 0.994mol) in methyl tert-butyl ether (MTBE) at 0°C.

-

The reaction mixture is stirred at 20°C for 1 hour.

-

The mixture is filtered and the filtrate is concentrated to give the crude product, which is used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

-

To a solution of the crude product from Step 1 in N-methyl-2-pyrrolidone (NMP), add 4-iodopyrazole (96.4g, 0.497mol) and cesium carbonate (323.8g, 0.994mol).

-

The reaction mixture is heated to 80°C and stirred for 8 hours.

-

After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

-

A mixture of the product from Step 2 (10g, 0.025mol), bis(pinacolato)diboron (7.6g, 0.03mol), potassium acetate (7.4g, 0.075mol), and Pd(dppf)Cl2 (0.9g, 1.25mmol) in 1,4-dioxane is heated to 80°C under a nitrogen atmosphere for 12 hours.

-

The reaction mixture is cooled, filtered through Celite, and the filtrate is concentrated.

-

The residue is purified by column chromatography to afford the final product.

Visualizing the Molecular Landscape

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways relevant to the therapeutic targets of compounds derived from this compound.

Caption: NLRP3 Inflammasome Activation Pathway.

Caption: CCR5-Mediated HIV-1 Entry and Inhibition.

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for fragment-based drug discovery (FBDD), a powerful strategy for identifying novel lead compounds that can be initiated with scaffolds like tert-butyl piperidin-4-ylcarbamate.

Caption: Fragment-Based Drug Discovery Workflow.

Conclusion

This compound is a testament to the power of privileged scaffolds in modern medicinal chemistry. Its inherent structural features and synthetic tractability have made it an indispensable tool for the discovery and development of novel therapeutics across a broad spectrum of diseases. The ability to systematically and efficiently explore chemical space around the piperidine core has accelerated the identification of potent and selective modulators of challenging drug targets. As our understanding of disease biology continues to evolve, the strategic application of versatile building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. jelsciences.com [jelsciences.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl piperidin-4-ylcarbamate hydrochloride: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl piperidin-4-ylcarbamate hydrochloride is a pivotal bifunctional molecule widely employed as a building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a common scaffold in many biologically active compounds, and a Boc-protected amine, which allows for selective deprotection and further functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The physical and chemical properties of tert-butyl piperidin-4-ylcarbamate and its hydrochloride salt are crucial for their use in synthesis. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | tert-Butyl piperidin-4-ylcarbamate | This compound |

| CAS Number | 73874-95-0[1][2][3] | 179110-74-8[4][5] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][3][4] | C₁₀H₂₁ClN₂O₂[5] |

| Molecular Weight | 200.28 g/mol [3][4] | 236.74 g/mol [5] |

| Appearance | Off-white/Crystalline Powder[3] | Data not available |

| Melting Point | 162-166 °C[3] | Data not available |

| Boiling Point | 80 °C at 0.05 mmHg[3] | Data not available |

| Solubility | Soluble in Methanol, Chloroform (30 mg/ml)[2][3] | Data not available |

| Purity | ≥95% to 97%[5][6] | ≥95%[5] |

| Storage | Room temperature, sealed in dry, dark place[3] or -20°C[6] | 4°C[5] |

Table 2: Spectroscopic Data for tert-Butyl piperidin-4-ylcarbamate

| Type | Data |

| ¹H NMR (CD₃OD, 200 MHz) | δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H)[7] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 8.30 (d, 1H), 6.82 (s, 1H), 6.77 (d, 1H), 4.49 (bs, 1H), 4.36-4.22 (m, 2H), 3.74 (bs, 1H), 3.06 (td, 2H), 2.10-2.04 (m, 2H), 1.56-1.38 (m, 11H)[8] |

| ¹³C NMR (CDCl₃) | δ 159.4, 155.4, 149.5, 140.1, 139.9, 124.5, 122.4, 108.1, 102.7, 79.8[8] |

| Mass Spectrum (LC/MS) | [M+H]⁺: 201[7] |

Synthesis of tert-Butyl piperidin-4-ylcarbamate

Several synthetic routes to tert-butyl piperidin-4-ylcarbamate have been reported. The two most common methods are the Boc protection of piperidin-4-amine and the reductive amination of N-Boc-4-piperidone.

Method 1: Boc Protection of Piperidin-4-amine

This is a straightforward approach involving the reaction of commercially available piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve piperidin-4-amine in a biphasic solvent system of water and tert-butanol.

-

Base Addition: Add sodium hydroxide to the mixture.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature. The use of 4-dimethylaminopyridine (DMAP) as a catalyst in an aprotic solvent like acetonitrile can enhance the reaction rate.[4]

-

Work-up and Purification: After the reaction is complete, as monitored by TLC, perform an aqueous work-up. Extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product. Near-quantitative yields have been reported for this method.[4]

Method 2: Reductive Amination of N-Boc-4-piperidone

This method involves the reaction of N-Boc-4-piperidone with an amine source, followed by reduction.

Experimental Protocol:

-

Reaction Setup: Dissolve N-Boc-4-piperidone and an amine source (e.g., ammonium acetate) in a suitable solvent such as methanol or dichloromethane.

-

Reducing Agent Addition: Add a reducing agent, for instance, sodium triacetoxyborohydride (STAB), portion-wise to the mixture at 0 °C.[9]

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours (typically overnight).

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by silica gel column chromatography to afford the desired product.

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of a wide array of pharmacologically active compounds.

Synthesis of CCR5 Antagonists for HIV-1 Treatment

The piperidine scaffold is a core element in several C-C Chemokine Receptor 5 (CCR5) antagonists, which are a class of antiretroviral drugs that block HIV-1 from entering host cells.[2][3][10]

Experimental Protocol: Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist Intermediate

This protocol is a representative example of how the building block is used.

-

Amide Coupling: To a solution of a carboxylic acid-containing fragment in a solvent like DMF, add a coupling agent such as HBTU and a base like DIPEA.

-

Addition of Deprotected Piperidine: Add the free amine, obtained after deprotection of this compound, to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours until completion.

-

Work-up and Purification: Perform an aqueous work-up and extract the product with an appropriate organic solvent. The crude product is then purified by column chromatography to yield the desired amide.

Synthesis of Kinase Inhibitors

The piperidine moiety is also prevalent in various kinase inhibitors, which are crucial in cancer therapy.[11] For instance, derivatives of tert-butyl piperidin-4-ylcarbamate have been used to synthesize potent inhibitors of Akt (Protein Kinase B), a key enzyme in cell survival and proliferation pathways.[11]

Experimental Protocol: General Procedure for Coupling to a Kinase Inhibitor Scaffold

-

Activation of Carboxylic Acid: In a suitable solvent such as DCM, activate the carboxylic acid of the kinase inhibitor scaffold with a coupling reagent like HBTU in the presence of a base (e.g., DIPEA).

-

Addition of Amine: Add the deprotected piperidine amine to the activated acid.

-

Reaction and Purification: Stir the reaction at room temperature. After completion, wash the reaction mixture with saturated ammonium chloride and brine. The organic layer is then concentrated, and the resulting residue is purified to give the final product.[11]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is an invaluable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures has been demonstrated in the successful development of numerous drug candidates, particularly in the areas of antiviral and anticancer research. The synthetic routes to this compound are well-established, and its reactivity is predictable, making it a reliable tool for medicinal chemists and drug development professionals.

References

- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]

- 5. chemscene.com [chemscene.com]

- 6. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]

- 7. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 8. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of tert-Butyl Piperidin-4-ylcarbamate Hydrochloride Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl piperidin-4-ylcarbamate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The hydrochloride salt form of these derivatives often enhances their solubility and stability, making them attractive candidates for drug development. This technical guide provides a comprehensive overview of the biological activities of tert-butyl piperidin-4-ylcarbamate hydrochloride derivatives, focusing on their therapeutic potential across various disease areas, including cancer, neurodegenerative disorders, and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.

Key Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated significant activity against a range of biological targets. These activities are primarily attributed to the piperidine core, which can mimic the structure of endogenous ligands, and the carbamate group, which can participate in hydrogen bonding and other key interactions within protein binding sites. The tert-butyl group often contributes to favorable pharmacokinetic properties.

Anticancer Activity: Targeting Heat Shock Protein 70 (HSP70)

Several derivatives have been investigated as inhibitors of Heat Shock Protein 70 (HSP70), a molecular chaperone that is overexpressed in many cancer cells and plays a crucial role in tumor cell survival and resistance to therapy.[1][2] Inhibition of HSP70 can lead to the degradation of oncoproteins, cell cycle arrest, and apoptosis.[3]

Quantitative Data for HSP70 Inhibitors

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| HSP70-36 | BT474 (Breast Cancer) | 1.41 | [4] |

| HSP70-36 | BT/Lap(R)1.0 (Lapatinib-resistant Breast Cancer) | 1.47 | [4] |

Antiviral Activity: CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[5][6] Derivatives of tert-butyl piperidin-4-ylcarbamate have been synthesized and evaluated as CCR5 antagonists, demonstrating potent anti-HIV-1 activity.[1][5]

Quantitative Data for CCR5 Antagonists

| Compound ID | Assay | IC50 (nM) | EC50 (nM) | Reference |

| TAK-220 (a piperidine-4-carboxamide derivative) | CCR5 Binding | 3.5 | - | [7] |

| TAK-220 | Membrane Fusion Inhibition | 0.42 | - | [7] |

| TAK-220 | HIV-1 Replication (clinical isolates in PBMCs) | - | 1.1 | [7] |

| Compound 11f (a piperidine-4-carboxamide derivative) | Anti-HIV-1 activity in PBMCs | - | 0.59 | [5] |

Neuroprotective and Cognitive-Enhancing Activity

Acetylcholinesterase is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the symptomatic treatment of Alzheimer's disease.[8] The piperidine scaffold is a common feature in many AChE inhibitors, and derivatives of tert-butyl piperidin-4-ylcarbamate have been explored for this activity.

Quantitative Data for Acetylcholinesterase Inhibitors

| Compound ID | Source of AChE | IC50 (µM) | Reference |

| 4-(3-carboxyphenoxy)-piperidine analogue | Not specified | 0.034 | [1] |

| Semi-synthetic analogue 7 | Rat Brain | 7.32 | [9] |

| Semi-synthetic analogue 9 | Rat Brain | 15.1 | [9] |

Dopamine D3 receptors are implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorders.[10][11] The tert-butyl piperidin-4-ylcarbamate moiety serves as a valuable scaffold for the development of selective D3 receptor antagonists.

Sigma-1 receptors are intracellular chaperone proteins involved in various cellular functions, and their modulation has shown potential in the treatment of neurodegenerative diseases and other CNS disorders.[12] Derivatives based on the piperidine-4-ylcarbamate scaffold have been synthesized as ligands for this receptor.[1]

Quantitative Data for Sigma-1 Receptor Ligands

| Compound ID | Binding Affinity (Ki, nM) | Selectivity (σ1/σ2) | Reference |

| 4b (a cyclopropanecarboxylate derivative) | 1.5 | 33.9 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of tert-Butyl piperidin-4-ylcarbamate Derivatives

A general synthetic scheme for the derivatization of tert-butyl piperidin-4-ylcarbamate is presented below. The specific reaction conditions, including reagents, solvents, temperatures, and reaction times, will vary depending on the desired final compound.

General Procedure for N-alkylation/arylation:

-

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF), add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to neutralize the hydrochloride and deprotonate the piperidine nitrogen.

-

Add the desired electrophile (e.g., an alkyl halide, aryl halide, or sulfonyl chloride) to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted derivative.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][14]

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity.[15][16][17]

Protocol:

-

Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations.

-

Add the acetylcholinesterase solution to each well and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[18][19][20][21][22]

Protocol:

-

Prepare cell membrane homogenates from cells overexpressing the target receptor (e.g., CCR5 or Dopamine D3).

-

In a reaction tube or 96-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand and varying concentrations of the unlabeled test compound.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

After incubation to equilibrium, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibition constant) or IC50 value.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

HSP70 Inhibition and Apoptosis Induction

Inhibition of HSP70 disrupts its chaperone function, leading to the destabilization and degradation of client oncoproteins.[3] This can trigger the intrinsic apoptotic pathway.

CCR5 Antagonism and HIV-1 Entry Inhibition

CCR5 antagonists allosterically bind to the CCR5 receptor, inducing a conformational change that prevents the interaction of the viral gp120 envelope protein with the co-receptor, thereby blocking viral entry into the host cell.[6][23][24]

Acetylcholinesterase Inhibition and Cholinergic Enhancement

AChE inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, leading to increased levels and duration of action of this neurotransmitter.

Conclusion

Derivatives of this compound represent a rich source of biologically active molecules with therapeutic potential in a variety of diseases. The versatility of this scaffold allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against targets such as HSP70, CCR5, and acetylcholinesterase. The information presented in this technical guide, including quantitative data, experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on this promising chemical framework. Further exploration of structure-activity relationships and in vivo efficacy studies are warranted to fully realize the clinical potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. atcc.org [atcc.org]

- 6. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sigma-1 receptor and seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Determination of cholinesterase inhibitory activity [bio-protocol.org]

- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dspace.ut.ee [dspace.ut.ee]

- 21. salilab.org [salilab.org]

- 22. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]

The Pivotal Role of tert-Butyl piperidin-4-ylcarbamate hydrochloride in the Development of Novel Protein Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the critical role of tert-butyl piperidin-4-ylcarbamate hydrochloride as a versatile chemical intermediate in the synthesis of a diverse array of potent protein inhibitors. While not a protein inhibitor itself, its piperidine scaffold is a cornerstone in the development of targeted therapeutics for a range of diseases. This document provides a comprehensive overview of its application in the synthesis of inhibitors for key protein targets, including Heat Shock Protein 70 (HSP70), Acetylcholinesterase (AChE), Bruton's Tyrosine Kinase (BTK), C-C Motif Chemokine Receptor 5 (CCR5), and Cannabinoid Receptor 1 (CB1). Detailed experimental methodologies for the synthesis of these inhibitors and the corresponding biological assays are presented, alongside quantitative data and visual representations of signaling pathways and experimental workflows to facilitate research and development in this field.

Introduction: A Versatile Building Block for Targeted Therapies

This compound is a highly functionalized molecule that serves as a foundational building block in medicinal chemistry.[1][2] Its structure, featuring a piperidine ring and a Boc-protected amine, offers two key points for chemical modification, making it an invaluable starting material for the synthesis of complex molecular architectures.[2] The piperidine moiety is a common feature in many biologically active compounds, mimicking natural alkaloids and facilitating interactions with various protein targets.[3] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions to reveal a reactive amine for further functionalization.[3]

This guide will explore the journey from this pivotal intermediate to a range of potent protein inhibitors, providing the necessary data and protocols to empower researchers in their drug discovery endeavors.

Key Protein Targets and Inhibitor Derivatives

The versatility of this compound as a scaffold has led to the development of inhibitors for a multitude of protein targets implicated in various diseases. This section details several key examples.

Heat Shock Protein 70 (HSP70) Inhibitors for Oncology

HSP70 is a molecular chaperone that is overexpressed in many cancer cells, playing a crucial role in their survival and proliferation.[3] Derivatives of tert-butyl piperidin-4-ylcarbamate have been investigated as HSP70 inhibitors, showing promise in the treatment of drug-resistant tumors.[3]

Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[4] Inhibitors of AChE are used in the treatment of Alzheimer's disease.[4][5] The piperidine core is a key structural feature in several potent AChE inhibitors derived from tert-butyl piperidin-4-ylcarbamate.

Bruton's Tyrosine Kinase (BTK) Inhibitors for B-cell Malignancies and Autoimmune Diseases

BTK is a non-receptor tyrosine kinase essential for B-cell development and signaling.[6][7] Covalent inhibitors of BTK have shown significant efficacy in treating various B-cell cancers.[7] The synthesis of some BTK inhibitors utilizes piperidine-containing intermediates.

C-C Motif Chemokine Receptor 5 (CCR5) Antagonists for HIV-1 Treatment

CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host cells.[8][9] Antagonists of CCR5 can effectively block viral entry.[8] Piperidine-4-carboxamide derivatives, synthesized from tert-butyl piperidin-4-ylcarbamate, have emerged as potent CCR5 antagonists.[10]

Cannabinoid Receptor 1 (CB1) Antagonists for Metabolic Disorders

The CB1 receptor is a G protein-coupled receptor involved in regulating appetite and energy balance.[11] Antagonists of CB1 have been explored for the treatment of obesity and related metabolic disorders.[11] The piperidine scaffold is integral to the structure of several potent CB1 receptor antagonists.

Quantitative Data of Inhibitor Derivatives

The following tables summarize the inhibitory activities of various compounds synthesized using this compound as a starting material or key intermediate.

| Target Protein | Inhibitor Derivative | Activity Metric | Value |

| HSP70 | Piperidine Derivative (HSP70-36) | IC50 | 1.47 µM (BT/Lap(R)1.0 cells) |

| HSP70 | Piperidine Derivative (HSP70-36) | Kd | 2.46 µM |

| AChE | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | IC50 | 0.56 nM |

| AChE | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | IC50 | 5.7 nM |

| BTK | Acalabrutinib | IC50 | 30 nM |

| CCR5 | Piperidine-4-carboxamide derivative (11f) | EC50 | 0.59 nM (anti-HIV-1) |

| CB1 | AM281 | Ki | 12 nM |

| CB1 | Piperidine-4-carboxamide derivative (11) | Ke | 0.44 nM |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways of the target proteins is crucial for rational drug design. The following diagrams illustrate the key signaling cascades affected by the inhibitors derived from this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative inhibitor derivatives and the execution of key biological assays.

Synthesis Protocols

5.1.1. General Procedure for N-acylation of tert-Butyl piperidin-4-ylcarbamate

This protocol describes a general method for the acylation of the piperidine nitrogen, a common step in the synthesis of many inhibitors.

-

Materials: this compound, desired acyl chloride or carboxylic acid, a suitable base (e.g., triethylamine or diisopropylethylamine), a coupling agent if starting from a carboxylic acid (e.g., HATU or HBTU), and an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Procedure:

-

To a solution of tert-butyl piperidin-4-ylcarbamate (hydrochloride salt is typically neutralized with a base first) in the anhydrous solvent, add the base (1.1-1.5 equivalents).

-

If starting with an acyl chloride, add it dropwise to the solution at 0 °C and allow the reaction to warm to room temperature.

-

If starting with a carboxylic acid, add the carboxylic acid and the coupling agent to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

5.1.2. Synthesis of N-Benzyl Piperidine Derivatives (AChE Inhibitors)

This protocol outlines the synthesis of N-benzyl piperidine derivatives, a class of potent AChE inhibitors.[4][5]

-

Materials: 4-Amino-1-benzylpiperidine, a substituted benzoyl chloride, a suitable base (e.g., triethylamine), and an anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 4-amino-1-benzylpiperidine and triethylamine in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add the substituted benzoyl chloride dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by recrystallization or column chromatography.

-

Biological Assay Protocols

5.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Procedure:

-

In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

5.2.2. Bruton's Tyrosine Kinase (BTK) Inhibition Assay

Several methods can be used to assess BTK inhibition. A common method is a biochemical kinase assay.

-

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by BTK. This can be quantified using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by detecting the phosphorylated substrate using specific antibodies.[12]

-

Procedure (ADP-Glo™ Kinase Assay):

-

Set up a kinase reaction with BTK enzyme, a suitable substrate, ATP, and the test inhibitor in a 384-well plate.

-

Incubate to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

-

Measure the luminescence, which is proportional to the ADP generated and thus the kinase activity.

-

Calculate the percent inhibition and determine the IC50 value.

-

5.2.3. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines.

-

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

5.2.4. CCR5 Binding Assay (Radioligand Competition)

This assay measures the ability of a compound to bind to the CCR5 receptor.[13]

-

Principle: The assay measures the displacement of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) by the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

-

Procedure:

-

Prepare cell membranes from a cell line overexpressing the CCR5 receptor.

-

Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.

-

5.2.5. Cannabinoid Receptor 1 (CB1) Functional Assay (cAMP Assay)

This assay determines whether a compound acts as an agonist or antagonist at the CB1 receptor.[14]

-

Principle: The CB1 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of an agonist on cAMP levels.

-

Procedure:

-

Use a cell line expressing the CB1 receptor.

-

Treat the cells with the test compound (potential antagonist) followed by a known CB1 agonist (e.g., CP55,940).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

An antagonist will reverse the agonist-induced decrease in cAMP levels. The potency of the antagonist (IC50) can be determined from a dose-response curve.

-

Experimental Workflows

The following diagrams illustrate the general workflows for inhibitor synthesis and biological evaluation.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a versatile and readily modifiable scaffold for the development of potent and selective protein inhibitors. Its application spans a wide range of therapeutic areas, from oncology and neurodegenerative diseases to infectious diseases and metabolic disorders. This technical guide has provided a comprehensive overview of the synthesis and evaluation of protein inhibitors derived from this key intermediate, with the aim of facilitating further research and innovation in the field of drug discovery. The detailed protocols, quantitative data, and visual aids presented herein are intended to serve as a valuable resource for scientists dedicated to advancing the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 9. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]